

# physicochemical properties of 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid

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## Compound of Interest

**Compound Name:** 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid

**Cat. No.:** B1454264

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An In-depth Technical Guide to the Physicochemical Properties of **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid**

## Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

**5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid** is a highly functionalized synthetic intermediate that has garnered significant interest within the drug discovery and development landscape. As a member of the boronic acid class of compounds, it serves as a versatile building block, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.<sup>[1][2]</sup> Its unique structural features—a fluorine atom, a cyclopropylcarbamoyl group, and the reactive boronic acid moiety—impart a desirable combination of properties for constructing complex molecular architectures.

The strategic incorporation of a fluorine atom can enhance crucial drug-like properties, including metabolic stability and bioavailability, by blocking potential sites of metabolism.<sup>[1]</sup> The cyclopropylcarbamoyl group offers a rigid and spatially defined amide linkage that can participate in key hydrogen bonding interactions with biological targets. This is exemplified by its presence in advanced clinical candidates such as BMS-582949, a potent p38 $\alpha$  MAP kinase

inhibitor, highlighting the compound's direct relevance in the synthesis of targeted therapeutics for inflammatory diseases.<sup>[3]</sup>

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid**, offering field-proven insights and detailed experimental frameworks for its characterization. The information presented is intended for researchers, medicinal chemists, and process development scientists who utilize this reagent in their synthetic endeavors.

## Molecular Identity and Core Physicochemical Properties

A precise understanding of the fundamental molecular and physical properties is paramount for the effective handling, reaction optimization, and analytical characterization of this reagent.

### Chemical Structure and Identifiers

The molecule's structure is defined by a phenylboronic acid core substituted with fluorine at the 2-position and a cyclopropylcarbamoyl group at the 5-position.

- IUPAC Name: [5-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid<sup>[4]</sup>
- CAS Number: 874289-54-0<sup>[5]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>BFNO<sub>3</sub><sup>[4]</sup>
- Molecular Weight: 223.01 g/mol
- InChI Key: YK VYXPNIWCYXCI-UHFFFAOYSA-N<sup>[4]</sup>
- SMILES: B(C1=C(C=CC(=C1)C(=O)NC2CC2)F)(O)O<sup>[4]</sup>

### Summary of Physicochemical Data

The following table summarizes known and predicted physicochemical properties. It is crucial to note that while some data is derived from vendor specifications, other key experimental values such as melting point and pKa are not widely published and would require experimental determination.

| Property                | Value / Description  | Source / Method           |
|-------------------------|--|---------------------------|
| Molecular Weight        | 223.01 g/mol   |                           |
| Appearance              | Expected to be a white to off-white solid.   | General for boronic acids |
| Purity                  | Typically >98%   | [5]                       |
| Predicted XlogP         | 1.1 - 1.5  | Computational Estimation  |
| Hydrogen Bond Donors    | 3 (B(OH) <sub>2</sub> ) and N-H  | [6]                       |
| Hydrogen Bond Acceptors | 3 (C=O and B(OH) <sub>2</sub> )  | [6]                       |
| Rotatable Bonds         | 2  | [6]*                      |
| Storage Conditions      | Store at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere. |                           |

\*Data based on the closely related structure (5-Carbamoyl-2-fluorophenyl)boronic acid.

## Analytical Characterization: A Multi-Technique Approach

The structural integrity and purity of **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid** must be rigorously confirmed. A combination of mass spectrometry, NMR spectroscopy, and chromatography provides a self-validating system for characterization.

### Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing boronic acids due to their polarity and thermal lability.[7]

- Ionization: Electrospray ionization (ESI) in negative mode is highly effective, readily forming the deprotonated molecule [M-H]<sup>-</sup>.[8][9]
- Expected Mass: The monoisotopic mass of the neutral molecule is 223.0816 Da. The expected [M-H]<sup>-</sup> ion would be observed at m/z 222.0743.[4]

- Fragmentation: Collision-induced dissociation (CID) of the  $[M-H]^-$  precursor would likely involve characteristic losses, such as the neutral loss of water ( $H_2O$ ) from the boronic acid moiety or cleavage of the C–B bond.[7]
- Challenge - Boroxine Formation: A significant challenge in the analysis of boronic acids, particularly with Gas Chromatography-MS (GC-MS) or high-temperature ESI sources, is their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[7] This can complicate spectral interpretation. LC-MS with optimized, mild source conditions mitigates this issue.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure confirmation.

- $^1H$  NMR: The spectrum will show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide N-H proton. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in solvents like DMSO-d<sub>6</sub>.[10] The aromatic region will be complex due to  $^1H$ - $^{19}F$  and  $^1H$ - $^1H$  coupling.
- $^{13}C$  NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the cyclopropyl carbons. The carbon atom directly attached to the boron (C-B) will appear as a broad signal due to the quadrupolar nature of the boron atom.
- $^{11}B$  NMR: This technique is highly specific for boron-containing compounds. Phenylboronic acids typically exhibit a broad signal in the range of  $\delta$  28-30 ppm, corresponding to the sp<sup>2</sup>-hybridized boron atom.
- $^{19}F$  NMR: A singlet or doublet (due to coupling with the adjacent aromatic proton) is expected, confirming the presence and position of the fluorine substituent.

## High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard for purity assessment.

- Methodology: A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.

- Challenges: Boronic acids can exhibit poor peak shape on silica-based columns due to interaction with residual silanols. Using a column with low silanol activity or end-capping is recommended.[11] Furthermore, the potential for on-column hydrolysis of boronate esters (if present as impurities) necessitates careful method development.[11]

## Key Physicochemical Properties in Practice

### Solubility

The solubility profile dictates the choice of solvents for reactions, purification, and formulation.

- General Trends: Phenylboronic acids are generally soluble in polar organic solvents like methanol, ethanol, tetrahydrofuran (THF), and acetone. Their solubility is moderate in less polar solvents like chloroform and low in nonpolar hydrocarbon solvents.[12]
- Aqueous Solubility: Solubility in water is expected to be limited but can be significantly increased at higher pH due to the formation of the more soluble boronate anion.
- Practical Considerations: For reaction setup, dissolving the compound in a polar aprotic solvent like DMF or THF is common. For analytical sample preparation, methanol is an excellent choice.[8]

### Acidity (pKa)

The boronic acid group is a Lewis acid, not a Brønsted acid. It accepts a hydroxide ion to form a tetrahedral boronate species. The pKa is the pH at which the trigonal boronic acid and the tetrahedral boronate are in equal concentration.

- Influencing Factors: The pKa is highly sensitive to substituents on the phenyl ring. Electron-withdrawing groups, such as the fluorine atom and the amide moiety on the target molecule, decrease the electron density on the boron atom. This increases its Lewis acidity, resulting in a lower pKa compared to unsubstituted phenylboronic acid ( $pKa \approx 8.8$ ). The pKa of **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid** is likely in the range of 7.5 - 8.5.
- Relevance: The pKa is critical for applications like solid-phase extraction (SPE) on phenylboronic acid functionalized media, where binding occurs at a pH above the pKa and elution occurs upon acidification.[13] It also influences aqueous solubility and the conditions required for certain coupling reactions.

## Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

- Dehydration: As mentioned, boronic acids can undergo intermolecular dehydration to form boroxines. This process is often reversible upon addition of water but can be problematic. Storing the compound in a dry environment is essential.
- Oxidative Decomposition: While generally stable, boronic acids can be susceptible to oxidation over long periods. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
- Recommended Storage: Store in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is ideal.

## Experimental Protocols for Characterization

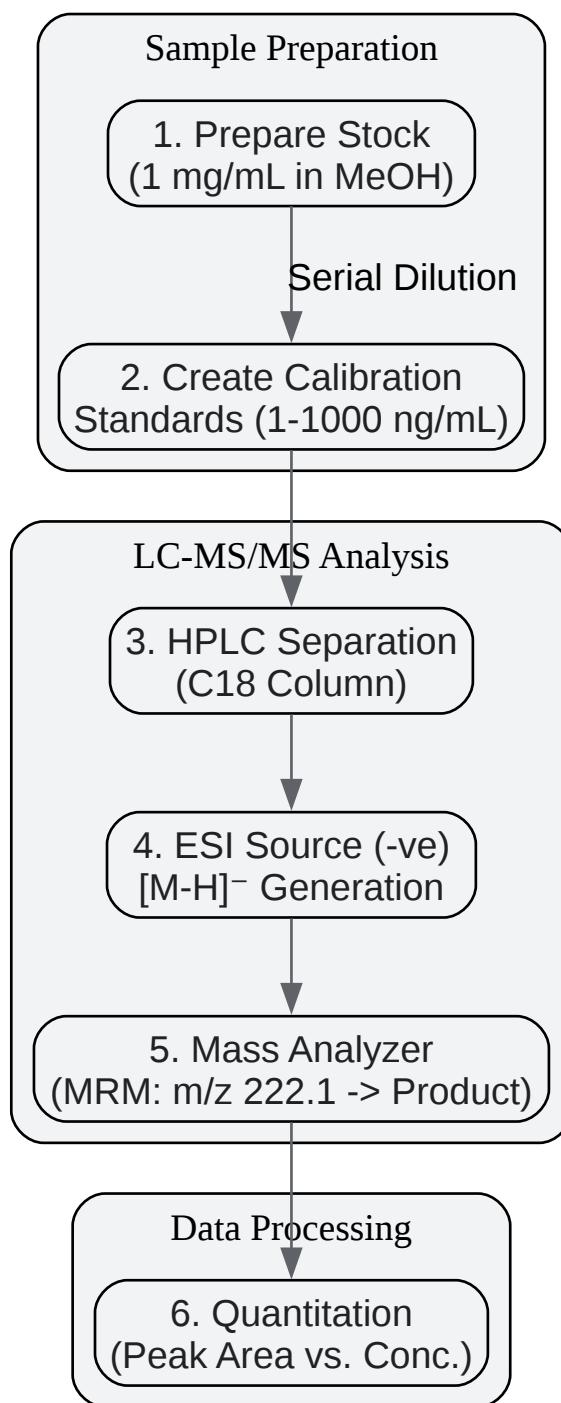
The following protocols provide a robust framework for the analysis of **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid**, designed for trustworthiness and reproducibility.

### Protocol: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for reaction monitoring or quantifying trace levels of the compound.

- Standard Preparation:
  - Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.
  - Perform serial dilutions of the stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.<sup>[8]</sup>
- LC Conditions:
  - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- MS/MS Conditions:
  - Ionization: ESI in negative ion mode.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - Precursor Ion (Q1): m/z 222.1.
  - Product Ion (Q3): Determine the most stable and abundant fragment ion by infusing a standard solution and performing a product ion scan. A likely transition would be the loss of H<sub>2</sub>O (m/z 204.1) or another characteristic fragment.
  - Optimization: Optimize collision energy (CE) and other source parameters to maximize the signal for the selected MRM transition.



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*Workflow for LC-MS/MS quantification.*

## Protocol: General Synthetic Pathway Overview

The synthesis of functionalized phenylboronic acids typically involves the trapping of an arylmetal intermediate with a borate ester at low temperatures.[\[2\]](#)

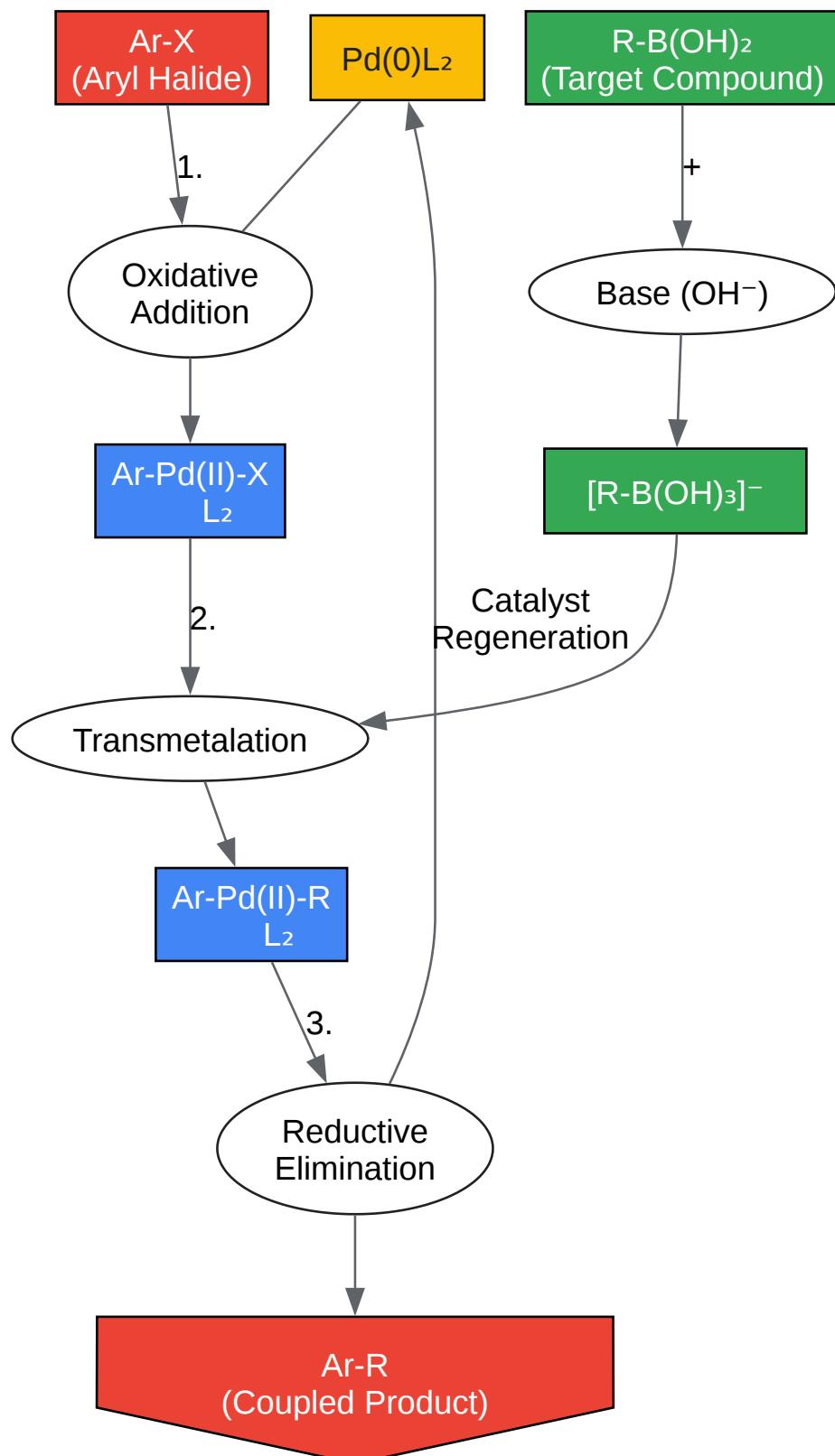
- Formation of Grignard Reagent: React the corresponding aryl bromide (1-bromo-5-(cyclopropylcarbamoyl)-2-fluorobenzene) with magnesium turnings in an anhydrous ether like THF to form the Grignard reagent.[\[14\]](#)
- Borylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[\[14\]](#)
- Hydrolysis: Allow the reaction to warm to room temperature, then quench with an acidic aqueous solution (e.g., dilute HCl or saturated ammonium chloride).[\[14\]](#)
- Workup and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography to yield the final **5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid**.

## Central Role in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C–C bond formation.[\[1\]](#) This reaction enables the construction of biaryl or aryl-heteroaryl structures that are prevalent in many marketed drugs and clinical candidates.

The general mechanism involves three key steps:

- Oxidative Addition: The active Palladium(0) catalyst reacts with an aryl or vinyl halide/triflate.
- Transmetalation: The boronic acid (as its boronate salt, formed with a base) transfers its organic group to the palladium center.
- Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C–C bond and regenerating the Pd(0) catalyst.



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*Catalytic cycle of the Suzuki-Miyaura reaction.*

## Conclusion

**5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid** is a sophisticated and highly valuable reagent for synthetic and medicinal chemistry. Its well-defined structure provides a platform for introducing key pharmacophoric elements into target molecules. While a complete experimental dataset for all its physicochemical properties is not publicly available, a thorough understanding of the general behavior of phenylboronic acids, combined with the robust analytical protocols outlined in this guide, provides researchers with the necessary tools to utilize this compound effectively and with confidence. Its established role in the synthesis of clinically relevant molecules underscores its importance and ensures its continued application in the pursuit of novel therapeutics.

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